2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one
Description
This compound features a 3,5-dihydro-4H-imidazol-4-one core substituted with a 4,6-dimethylpyrimidin-2-yl amino group at position 2 and a 4-isopropylphenyl moiety at position 2. Its structural uniqueness arises from the combination of a hydrogen-bond-capable pyrimidine ring and a hydrophobic isopropylphenyl group, which may influence solubility, target binding, and pharmacokinetics.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-propan-2-ylphenyl)-4H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-11(2)14-5-7-15(8-6-14)23-16(24)10-19-18(23)22-17-20-12(3)9-13(4)21-17/h5-9,11H,10H2,1-4H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPISTYQPITQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of a pyrimidine derivative with an imidazole derivative. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with an appropriate imidazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s imidazol-4-one core is shared with several analogs, but substituent variations dictate divergent biological activities and physicochemical properties:
Key Observations :
- Hydrophobic vs. Polar Groups : The 4-isopropylphenyl group in the target compound likely enhances lipophilicity compared to the dihydrobenzodioxin group in Compound A and BRD1401, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
The synthesis of this compound typically involves the condensation of a pyrimidine derivative with an appropriate isocyanate. Reaction conditions often include solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or a ligand in biochemical assays, affecting various signaling pathways involved in cellular processes. The exact mechanism remains under investigation but is believed to involve binding to proteins or nucleic acids, thereby modulating their activity .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using various cancer cell lines have demonstrated significant antiproliferative effects. For instance, the compound exhibited IC50 values ranging from 0.5 to 7 μM against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction or cell cycle arrest mechanisms .
Antiviral Properties
Research has also indicated that derivatives of this compound possess antiviral properties. For example, certain analogs have shown effectiveness against viruses such as HIV and herpes simplex virus type 1 (HSV-1). The antiviral activity was assessed through various assays, revealing EC50 values that indicate potent inhibition of viral replication .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique characteristics that enhance its biological activity. For example:
| Compound Name | Structure | IC50 Value (μM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 0.33 | Anticancer |
| Compound B | Structure B | 0.50 | Antiviral |
| This compound | Current Compound | 0.5 - 7 | Anticancer |
Case Studies
- Study on Anticancer Activity : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antiviral Efficacy : Another investigation into the compound's antiviral properties revealed that it inhibited HIV replication in vitro with an EC50 value significantly lower than that of standard antiviral drugs like ribavirin, suggesting a promising avenue for further development in antiviral therapies .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation of pyrimidine derivatives with imidazolone precursors. Key steps include:
- Step 1: Formation of the pyrimidin-2-ylamino intermediate via nucleophilic substitution (e.g., using 4,6-dimethylpyrimidin-2-amine).
- Step 2: Coupling with a substituted phenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
- Step 3: Cyclization under acidic or basic conditions to form the imidazol-4-one core.
Yield Optimization Strategies:
- Use coupling agents like EDCI/HOBt to enhance amidation efficiency .
- Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) for cyclization.
- Purify intermediates via column chromatography or recrystallization.
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (FT-IR, NMR) | Reference |
|---|---|---|---|---|
| 1 | EDCI/HOBt, DMF, RT | 85 | ν(C=O) 1674 cm⁻¹; δ 7.2–8.1 ppm (aromatic H) | |
| 2 | Pd(dba)₂, XPhos, 100°C | 72 | ν(N-H) 3209 cm⁻¹; δ 2.3 ppm (CH₃) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is required:
- FT-IR: Identifies functional groups (e.g., C=O at 1674 cm⁻¹, N-H at 3209–3388 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3 ppm) .
- X-ray Crystallography: Resolves 3D structure (monoclinic system, P21/n space group, a = 7.5006 Å, b = 29.031 Å) .
Q. Table 2: Key Characterization Parameters
| Technique | Parameters | Structural Insights |
|---|---|---|
| X-ray | a = 7.5006 Å, β = 95.54° | Confirms imidazolone ring planarity |
| ¹H NMR | δ 2.3 ppm (CH₃), δ 7.2–8.1 ppm (Ar-H) | Validates substituent positions |
Q. What initial biological screening assays are recommended?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Potential: DPPH radical scavenging assay (IC₅₀ quantification) .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.
Q. Table 3: Biological Screening Workflow
| Assay Type | Protocol | Metrics | Reference |
|---|---|---|---|
| Antimicrobial | MIC determination (µg/mL) | Zone of inhibition ≥15 mm | |
| Antioxidant | DPPH (0.1 mM in ethanol) | IC₅₀ ≤ 50 µM considered active |
Advanced Research Questions
Q. How can researchers investigate the mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds.
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding modes to targets like DNA gyrase .
Q. What strategies resolve contradictions in solubility/stability data?
Methodological Answer:
- Controlled Solubility Studies: Vary pH (2–12), solvents (DMSO, PBS), and temperatures (4–37°C).
- Analytical Validation: Use HPLC (C18 column, 254 nm) to quantify degradation products .
- Statistical Analysis: Apply ANOVA to assess inter-laboratory variability (p < 0.05 threshold) .
Q. What computational methods predict reactivity and interaction profiles?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) .
- QSAR Modeling: Corrogate substituent effects on bioactivity using descriptors like logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
